

Comparative Analysis of Phenylboronic Acid Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: (3-Bromo-5-formylphenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for phenylboronic acid derivatives, with a focus on compounds structurally related to **(3-Bromo-5-formylphenyl)boronic acid**. The objective is to present a clear comparison of their structural parameters, supported by detailed experimental protocols, to aid in the fields of crystal engineering, drug design, and materials science.

Performance Comparison of Phenylboronic Acid Crystal Structures

The introduction of different functional groups onto the phenylboronic acid scaffold can significantly influence the resulting crystal packing and intermolecular interactions. Understanding these structural variations is crucial for the rational design of new materials and therapeutic agents. The following table summarizes key crystallographic data for 3-formylphenylboronic acid, a closely related analogue to the title compound class.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
3-Formylphenylboronic acid	C ₇ H ₇ BO ₃	Monoclinic	P2 ₁ /c	10.542 (2)	6.411(1)	13.105 (4)	106.47 (2)	849.3(4)	4

Data for 3-formylphenylboronic acid is presented as a representative example.^[1]

In the crystal structure of 3-formylphenylboronic acid, molecules are linked by O—H···O hydrogen bonds.^[1] The geometry of the boronic acid group is typical for this class of compounds.^[1] The formyl group is essentially coplanar with the benzene ring and has a strong influence on the crystal packing.^[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of phenylboronic acid derivatives can be achieved through various established methods. One common route involves the reaction of an appropriate aryl halide with a diboron ester, catalyzed by a palladium complex in what is known as the Miyaura borylation reaction.^[2]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. The choice of solvent is critical and is determined empirically.

Procedure for Crystal Growth:

- Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, water, or a mixture) to form a saturated or near-saturated solution.
- Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with

a small amount of a more volatile anti-solvent.

- Once crystals of sufficient size and quality (typically 0.1 to 0.5 mm with sharp edges) have formed, they are carefully selected under a microscope for mounting.[3]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation and Procedure:

- A selected crystal is mounted on a goniometer head, often using a cryoloop and oil, and placed on the diffractometer.[3]
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[3]
- A monochromatic X-ray source, typically Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$), is used.[3]
- A series of diffraction images are collected as the crystal is rotated through various angles.[3]
- The collected data is processed using software packages such as SHELXS or Olex2 for structure solution and refinement.[3] This process involves determining the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be derived.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow from compound synthesis to crystal structure analysis.



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General workflow for X-ray crystallography.

Boronic acids are a versatile class of compounds with applications in organic synthesis and medicinal chemistry.[2][5] Their ability to form reversible covalent complexes with diols makes them attractive for the development of sensors and drug delivery systems.[2] The detailed structural information obtained from X-ray crystallography is paramount for understanding their function and for the design of new derivatives with tailored properties.

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